3,3-difluoro-2-hydroxy-2-methylpropanoic acid
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Overview
Description
3,3-difluoro-2-hydroxy-2-methylpropanoic acid is an organic compound that contains both fluorine and hydroxyl functional groups. This compound is of significant interest in various fields of chemistry due to its unique properties and potential applications. The presence of the difluoromethyl group imparts distinct chemical characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid typically involves the introduction of the difluoromethyl group into a suitable precursor. One common method is the difluoromethylation of a hydroxypropionic acid derivative using difluoromethylating agents. For example, the reaction of hydroxypropionic acid with difluoromethyl iodide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts and optimized reaction conditions can facilitate large-scale synthesis. Additionally, the development of environmentally friendly difluoromethylating reagents has streamlined the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of difluoromethyl ethers or amines.
Scientific Research Applications
3,3-difluoro-2-hydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-2-hydroxypropionic acid
- 2-(Fluoromethyl)-2-hydroxypropionic acid
- 2-(Chloromethyl)-2-hydroxypropionic acid
Uniqueness
3,3-difluoro-2-hydroxy-2-methylpropanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethyl group provides a balance between hydrophobicity and hydrogen bonding capability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C4H6F2O3 |
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Molecular Weight |
140.09 g/mol |
IUPAC Name |
3,3-difluoro-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C4H6F2O3/c1-4(9,2(5)6)3(7)8/h2,9H,1H3,(H,7,8) |
InChI Key |
IGCQAJNFEBAMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)F)(C(=O)O)O |
Origin of Product |
United States |
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